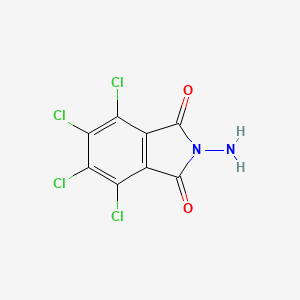
2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione typically involves the chlorination of an isoindole precursor followed by amination. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state isoindole derivatives, while reduction may produce partially or fully dechlorinated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3,4,5,6-tetrachlorophthalimide
- 2-amino-4,5,6,7-tetrachlorophthalic anhydride
- 2-amino-4,5,6,7-tetrachlorophthalonitrile
Uniqueness
2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity
Biological Activity
2-Amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione (CAS No. 6641-31-2) is a halogenated isoindole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor of various enzymes and has implications in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C8H2Cl4N2O2, with a molecular weight of approximately 299.9 g/mol. The compound features a unique isoindole structure with multiple chlorine substituents that significantly influence its biological properties.
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory effects on several key enzymes:
- Protein Kinase CK2 : This compound has been identified as an inhibitor of human protein kinase CK2, a crucial enzyme involved in cellular signaling pathways. The inhibition of CK2 can have significant implications for cancer therapy as CK2 is often overexpressed in tumors .
- Xanthine Oxidase (XO) : In studies involving hybrid isoindole derivatives, compounds similar to 2-amino-4,5,6,7-tetrachloro-1H-isoindole showed significant inhibition of xanthine oxidase. The IC50 values for these derivatives suggest that they may serve as effective alternatives to traditional XO inhibitors like allopurinol .
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic properties have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The specific pathways and targets remain an area of active research.
Study on CK2 Inhibition
In a study conducted by Golub et al., the biological activity of various tetrahalogenated isoindole derivatives was assessed for their ability to inhibit CK2. The findings indicated that the presence of halogen substituents significantly enhanced the inhibitory potency compared to non-halogenated analogs .
Hybrid Isoindole Derivatives
Another research effort focused on hybrid isoindole compounds revealed that modifications to the isoindole structure could lead to enhanced enzyme inhibition. Specifically, compounds incorporating additional functional groups demonstrated improved inhibitory effects against both xanthine oxidase and carbonic anhydrase isoenzymes .
Summary of Findings
Properties
CAS No. |
6641-31-2 |
|---|---|
Molecular Formula |
C8H2Cl4N2O2 |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
2-amino-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C8H2Cl4N2O2/c9-3-1-2(4(10)6(12)5(3)11)8(16)14(13)7(1)15/h13H2 |
InChI Key |
BTGWIXSUAQPDHV-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















